2-pentanone semicarbazone
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Overview
Description
2-pentanone semicarbazone is an organic compound with the molecular formula C6H13N3O. It is a derivative of hydrazinecarboxamide, where the hydrazine group is bonded to a 1-methylbutylidene group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-pentanone semicarbazone can be synthesized through the reaction of hydrazinecarboxamide with 1-methylbutylidene. The reaction typically involves the use of solvents such as ethanol or methanol and is carried out under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of hydrazinecarboxamide, 2-(1-methylbutylidene)- involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems for monitoring and controlling reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-pentanone semicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.
Scientific Research Applications
2-pentanone semicarbazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the manufacture of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of hydrazinecarboxamide, 2-(1-methylbutylidene)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
2-pentanone semicarbazone can be compared with other similar compounds such as:
Hydrazinecarboxamide, 2-(1-methylethylidene)-: This compound has a similar structure but with a different alkylidene group.
Hydrazinecarboxamide, 2-(3-methylbutylidene)-: Another similar compound with a different position of the methyl group.
The uniqueness of hydrazinecarboxamide, 2-(1-methylbutylidene)- lies in its specific molecular structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
3622-62-6 |
---|---|
Molecular Formula |
C6H13N3O |
Molecular Weight |
143.19 g/mol |
IUPAC Name |
[(E)-pentan-2-ylideneamino]urea |
InChI |
InChI=1S/C6H13N3O/c1-3-4-5(2)8-9-6(7)10/h3-4H2,1-2H3,(H3,7,9,10)/b8-5+ |
InChI Key |
NFOMZAXUCGMSNI-VMPITWQZSA-N |
Isomeric SMILES |
CCC/C(=N/NC(=O)N)/C |
SMILES |
CCCC(=NNC(=O)N)C |
Canonical SMILES |
CCCC(=NNC(=O)N)C |
Origin of Product |
United States |
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